Asenapine

Vue d'ensemble

Description

L’asénapine est un antipsychotique atypique principalement utilisé pour le traitement de la schizophrénie et de la manie aiguë associée au trouble bipolaire. Elle a été introduite pour la première fois dans la littérature scientifique en 1990 et a été approuvée par la Food and Drug Administration des États-Unis en 2009 . L’asénapine est connue pour ses formulations sublinguales et transdermiques uniques, qui permettent de contourner le métabolisme important de premier passage .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’asénapine implique plusieurs étapes, à partir de composés organiques de base. L’une des méthodes courantes comprend la réaction du 5-chloro-2-méthyl-2,3,3a,12b-tétrahydro-1H-dibenzo[2,3:6,7]oxépino[4,5-c]pyrrole avec divers réactifs dans des conditions contrôlées . Le processus implique plusieurs composés intermédiaires et nécessite un contrôle précis de la température, du pH et du temps de réaction pour garantir l’obtention du produit souhaité .

Méthodes de production industrielle

La production industrielle de l’asénapine implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. Le processus comprend la préparation de la base libre d’asénapine pharmaceutiquement acceptable et de ses formes cristallines . Des techniques de purification avancées, telles que la cristallisation et la chromatographie, sont utilisées pour garantir que le produit final répond aux normes pharmaceutiques requises .

Analyse Des Réactions Chimiques

Metabolic Reactions

Asenapine undergoes hepatic metabolism via two primary pathways:

-

Oxidative metabolism : Catalyzed by CYP1A2 (major) and CYP3A4/CYP2D6 (minor), producing N-desmethylthis compound and N-oxide derivatives .

-

Glucuronidation : Mediated by UGT1A4, forming inactive glucuronide conjugates .

Table 2: Key Metabolic Pathways and Enzymes

| Enzyme | Reaction Type | Metabolite | Activity |

|---|---|---|---|

| CYP1A2 | Oxidation | N-desmethylthis compound | Inactive |

| UGT1A4 | Glucuronidation | This compound-glucuronide | Inactive |

| CYP3A4 | Oxidation | This compound-N-oxide | Inactive |

Stability and Degradation

This compound’s stability is influenced by environmental factors:

-

Light sensitivity : Prolonged exposure induces degradation, necessitating protective packaging .

-

Polymorphism : Exists in multiple crystalline forms, with Form I being the most stable at ambient temperatures .

-

pH-dependent solubility : Higher solubility in acidic conditions (e.g., gastric fluid) compared to neutral pH .

Degradation Products :

-

Oxidative byproducts from CYP-mediated reactions.

-

Hydrolysis products under extreme pH conditions (not clinically significant) .

Drug-Drug Interactions (DDIs) Involving Chemical Pathways

This compound’s metabolism is susceptible to enzyme inhibitors/inducers:

-

CYP1A2 inhibitors (e.g., fluvoxamine): Increase this compound plasma levels by 2–3-fold .

-

CYP2D6 substrates/inhibitors (e.g., paroxetine): Risk of mutual inhibition due to this compound’s moderate CYP2D6 affinity .

Table 3: Clinically Relevant DDIs

| Interacting Drug | Mechanism | Outcome |

|---|---|---|

| Fluvoxamine | CYP1A2 inhibition | ↑ this compound exposure |

| Smoking (CYP1A2 inducer) | No significant effect | Steady-state kinetics unchanged |

| Carbamazepine | CYP3A4 induction | Potential ↓ this compound efficacy |

Neuroendocrine Modulation of Metabolism

Chronic this compound use downregulates hepatic CYP enzymes (e.g., CYP2B, CYP3A) via altered hormone signaling:

This synthesis of chemical data underscores this compound’s intricate reactivity profile, emphasizing its metabolic dependencies, stability constraints, and interaction risks. Clinicians must consider these factors in dosing and co-prescribing decisions.

Applications De Recherche Scientifique

Asenapine has a wide range of scientific research applications:

Chemistry: Used as a model compound in studying the synthesis and reactions of dibenzo-oxepino pyrrole derivatives.

Biology: Investigated for its effects on neurotransmitter systems and receptor binding.

Industry: Used in the development of new antipsychotic medications and formulations.

Mécanisme D'action

L’asénapine exerce ses effets principalement par l’antagonisme des récepteurs de la sérotonine (5HT2A) et de la dopamine (D2) . Cet antagonisme double contribue à équilibrer les niveaux de neurotransmetteurs dans le cerveau, réduisant ainsi les symptômes de la psychose et de la manie. En outre, l’asénapine a une affinité pour d’autres récepteurs, notamment les récepteurs de la noradrénaline et de l’histamine, ce qui contribue à son profil pharmacologique global .

Comparaison Avec Des Composés Similaires

Composés similaires

- Rispéridone

- Olanzapine

- Quétiapine

- Aripiprazole

Unicité

L’asénapine est unique en raison de ses formulations sublinguales et transdermiques, qui offrent une alternative à l’administration orale et contribuent à améliorer la biodisponibilité . Comparée aux autres antipsychotiques atypiques, l’asénapine présente une incidence plus faible d’effets secondaires extrapyramidaux et un profil de liaison aux récepteurs distinct .

Activité Biologique

Asenapine is an atypical antipsychotic primarily used in the treatment of schizophrenia and bipolar disorder. Its biological activity stems from its complex interactions with various neurotransmitter receptors, which contribute to its therapeutic effects and side effect profile. This article provides a detailed overview of the biological activity of this compound, including its pharmacodynamics, case studies, and research findings.

Pharmacodynamics

This compound exhibits a multireceptor profile, interacting with several neurotransmitter systems:

- Serotonin Receptors : It acts as an antagonist at multiple serotonin receptor subtypes, including 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7. Notably, this compound is a partial agonist at the 5-HT1A receptor, which may contribute to its anxiolytic effects .

- Dopamine Receptors : this compound primarily antagonizes D2 receptors but also interacts with D3 and D4 receptors. Its action on dopamine pathways is crucial for its antipsychotic efficacy .

- Adrenergic and Histamine Receptors : It shows antagonistic activity at α1 and α2 adrenergic receptors and H1 histamine receptors, which can lead to sedation and weight gain .

The binding affinity of this compound is notably higher for serotonin receptors compared to dopamine receptors, suggesting a unique mechanism that may reduce the risk of extrapyramidal side effects commonly associated with other antipsychotics .

The exact mechanism of action of this compound remains unclear; however, it is believed to modulate neurotransmission in a way that stabilizes mood and reduces psychotic symptoms. The interaction with serotonin and dopamine pathways helps normalize neurotransmitter imbalances seen in conditions like schizophrenia and bipolar disorder .

Case Studies and Clinical Efficacy

Several clinical trials have demonstrated the efficacy of this compound in treating acute mania associated with bipolar disorder and schizophrenia:

- Bipolar Disorder : In a randomized controlled trial, patients treated with this compound showed significant reductions in Clinical Global Impression–Bipolar (CGI-BP) scores compared to placebo . The drug was effective in managing manic episodes and was well-tolerated.

- Schizophrenia : this compound has been shown to effectively treat the positive symptoms of schizophrenia. A study indicated that it significantly reduced psychotic symptoms in patients who had previously not responded to other treatments .

Research Findings

A summary of key findings from recent studies on this compound's biological activity is presented in the table below:

Propriétés

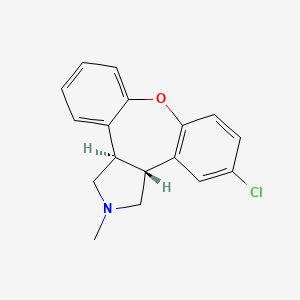

IUPAC Name |

(2R,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWBSWWIRNCQIJ-GJZGRUSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049048 | |

| Record name | Asenapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The mechanism of action of asenapine, as with other drugs having efficacy in schizophrenia and bipolar disorder, is unknown. It has been suggested that the efficacy of asenapine in schizophrenia is mediated through a combination of antagonist activity at D2 and 5-HT2A receptors. Asenapine exhibits high affinity for serotonin 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT5, 5-HT6, and 5-HT7 receptors (Ki values of 2.5, 4.0, 0.06, 0.16, 0.03, 1.6, 0.25, and 0.13 nM), dopamine D2, D3, D4, and D1 receptors (Ki values of 1.3, 0.42, 1.1, and 1.4 nM), alpha1 and alpha2-adrenergic receptors (Ki values of 1.2 and 1.2 nM), and histamine H1 receptors (Ki value 1.0 nM), and moderate affinity for H2 receptors (Ki value of 6.2 nM). In in vitro assays asenapine acts as an antagonist at these receptors. Asenapine has no appreciable affinity for muscarinic cholinergic receptors (e.g., Ki value of 8128 nM for M1)., Though 5-HT6 receptors are targets for the treatment of schizophrenia and other psychiatric disorders, the influence of drugs upon signal transduction has not been extensively characterized. Herein, /investigators/ employed a Scintillation Proximity Assay (SPA)/antibody-immunocapture procedure of coupling to G alpha s to evaluate the interaction of a broad range of novel agonists, antagonists and antipsychotics at rat 5-HT(6) receptors stably expressed in HEK293 cells. Serotonin (pEC(50), 7.7) increased [35S]GTP gamma S binding to G alpha s by ca 2-fold without affecting binding to Gi/o or Gq. LSD (9.2), 5-MeODMT (7.9), 5-CT (7.0) and tryptamine (6.1) were likewise full agonists. In contrast, the novel sulfonyl derivatives, WAY181,187 (9.1) and WAY208,466 (7.8), behaved as partial agonists and attenuated the actions of 5-HT. SB271,046 and SB258,585 abolished activation of G alpha s by 5-HT with pKb values of 10.2 and 9.9, respectively, actions mimicked by the novel antagonist, SB399,885 (10.9). SB271,046 likewise blocked partial agonist properties of WAY181,187 and WAY208,466 with pKb values of 9.8 and 9.0, respectively. 5-HT-stimulated (35)S-GTP gamma S binding to G alpha s was antagonised by various antipsychotics including olanzapine (7.8), asenapine (9.1) and SB737,050 (7.8), whereas aripiprazole and bifeprunox were inactive. Further, antagonist properties of clozapine (8.0) were mimicked by its major metabolite, N-desmethylclozapine (7.9). In conclusion, the novel ligands, WAY208,466 and WAY181,187, behaved as partial agonists at 5-HT6 receptors coupled to G alpha s, while SB399,885 was a potent antagonist. Though 5-HT6 receptor blockade is not indispensable for therapeutic efficacy, it may well play a role in the functional actions of certain antipsychotic agents., Adrenergic (alpha1 and alpha2) and cholinergic muscarinic (M1-M5) receptor binding in rat forebrain was quantified after 4 weeks of twice-daily subcutaneous administration of asenapine or vehicle. Asenapine (0.03, 0.1, and 0.3 mg/kg) produced increases in (3)H-prazosin binding to alpha1-adrenergic receptors in the medial prefrontal cortex (mPFC: 30%, 39%, 57%) and dorsolateral frontal cortex (DFC: 27%, 37%, 53%) and increased (3)H-RX821002 binding to alpha2-adrenergic receptors in mPFC (36%, 43%, 50%) and DFC (41%, 44%, 52%). Despite showing no appreciable affinity for muscarinic receptors, asenapine produced regionally selective increases in binding of (3)H-QNB to M1-M5 receptors in mPFC (26%, 31%, 43%), DFC (27%, 34%, 41%), and hippocampal CA1 (40%, 44%, 42%) and CA3 (25%, 52%, 48%) regions. These regionally selective effects of asenapine on adrenergic and cholinergic muscarinic receptor subtypes may contribute to its beneficial clinical effects in the treatment of schizophrenia and bipolar disorder., Asenapine is a novel psychopharmacologic agent developed for schizophrenia and bipolar disorder. Like clozapine, asenapine facilitates cortical dopaminergic and N-methyl-D-aspartate (NMDA) receptor-mediated transmission in rats. The facilitation of NMDA-induced currents in cortical pyramidal cells by clozapine is dependent on dopamine and D(1) receptor activation. Moreover, previous results show that clozapine prevents and reverses the blockade of NMDA-induced currents and firing activity in the pyramidal cells by the noncompetitive NMDA receptor antagonist phencyclidine (PCP). Here, /the authors/ investigate the effects of asenapine in these regards using intracellular electrophysiological recording in vitro. Asenapine (5 nM) significantly facilitated NMDA-induced currents (162 +/- 15% of control) in pyramidal cells of the medial prefrontal cortex (mPFC). The asenapine-induced facilitation was blocked by the D(1) receptor antagonist SCH23390 (1 uM). Furthermore, the PCP-induced blockade of cortical NMDA-induced currents was effectively reversed by 5 nM asenapine. /These/ results demonstrate a clozapine-like facilitation of cortical NMDA-induced currents by asenapine that involves prefrontal dopamine and activation of D(1) receptors. Asenapine and clozapine also share the ability to reverse functional PCP-induced hypoactivity of cortical NMDA receptors. The ability of asenapine to increase both cortical dopaminergic and NMDA receptor-mediated glutamatergic transmission suggests that this drug may have an advantageous effect not only on positive symptoms in patients with schizophrenia, but also on negative and cognitive symptoms., The psychotropic drug asenapine is approved for treatment of schizophrenia and manic or mixed episodes associated with bipolar I disorder. Asenapine exhibits higher affinity for several 5-HT receptors and alpha(2) -adrenoceptors than for D(2) receptors. Noteworthy, both blockage of 5-HT(2A) and alpha(2) -adrenergic receptors has been shown to enhance prefrontal dopamine release induced by D(2) receptor antagonists. Previous results show that asenapine, both systemically and locally, increases dopamine, noradrenaline and serotonin release in the medial prefrontal cortex (mPFC), and that the increased dopamine release largely depends on an intracortical action. Using reverse microdialysis in freely moving rats, we here assessed the potency of low concentrations of asenapine to cause a pharmacologically significant blockage in vivo of 5-HT(2A) receptors and alpha (2) -adrenoceptors within the mPFC, and thus its ability to affect cortical monoamine release by these receptors. Intracortical administration of DOI, a 5-HT(2A/2C) receptor agonist, increased cortical monoamine release, effects that were antagonized both by asenapine and the selective 5-HT(2A) antagonist M100907. Application of clonidine, an alpha(2) -adrenoceptor agonist, significantly reduced monoamine release in the mPFC. The selective alpha(2) -adrenoceptor antagonist idazoxan blocked, whereas asenapine partially blocked clonidine-induced cortical dopamine and noradrenaline decrease. The effects of asenapine and idazoxan on clonidine-induced serotonin decrease were less pronounced. /These/ results propose that low concentrations of asenapine in the mPFC exhibit a pharmacologically significant 5-HT(2A) and alpha(2) receptor antagonistic activity, which may contribute to enhance prefrontal monoamine release in vivo and, secondarily, its clinical effects in schizophrenia and bipolar disorder. | |

| Record name | Asenapine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8061 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white powder | |

CAS No. |

65576-45-6, 65576-39-8 | |

| Record name | Asenapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-5-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trans-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (e)-2-butenedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Asenapine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8061 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.